molecular formula C16H26ClNO B1397688 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220017-63-9

3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397688
CAS No.: 1220017-63-9
M. Wt: 283.83 g/mol
InChI Key: UYNCNBKZMFTJGK-UHFFFAOYSA-N
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Description

3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride is a synthetic piperidine derivative characterized by a substituted benzyl ether moiety. The compound features a piperidine ring substituted with a [(4-isopropylbenzyl)oxy]methyl group, contributing to its lipophilicity and steric bulk.

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)16-7-5-14(6-8-16)11-18-12-15-4-3-9-17-10-15;/h5-8,13,15,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCNBKZMFTJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-isopropylbenzyl chloride.

    Reaction: Piperidine is reacted with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, potentially altering the isopropylbenzyl group.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride has diverse applications across several scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important building block for synthesizing more complex organic molecules, making it valuable in chemical research and development.

Biology

  • Biological Activity Studies : Research indicates that this compound may interact with various biological systems, influencing receptor activity and enzyme function.
  • Potential Anticancer Properties : Preliminary studies suggest that derivatives of piperidine, including this compound, may induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and PI3K/Akt.

Medicine

  • Therapeutic Applications : Ongoing research explores the potential of this compound in developing new pharmaceuticals, particularly in oncology and neuropharmacology. Its structural features suggest possible interactions with neurotransmitter systems that could influence mood and cognitive functions .

Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in the formulation of agrochemicals and other specialty chemicals, highlighting its versatility beyond medicinal uses.

Cytotoxicity Assessment

A significant study evaluated the cytotoxic effects of various piperidine derivatives against prostate cancer cell lines (PC-3). The findings indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil. Specific IC50 values were recorded for these compounds, underscoring their potential as anticancer agents.

Mechanistic Insights

Investigations into the molecular mechanisms revealed that treatment with piperidine derivatives led to mitochondrial dysfunction characterized by cytochrome c release and subsequent activation of caspases involved in apoptosis. This highlights the role of this compound in triggering cell death pathways in cancer cells .

Mechanism of Action

The mechanism of action of 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride with structurally and functionally related piperidine derivatives, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Physicochemical Notes
This compound (Target Compound) C₁₆H₂₆ClNO₂* 299.84 (calculated) 4-Isopropylbenzyloxy-methyl, piperidine Hypothesized to exhibit enhanced lipophilicity compared to non-methylated analogs; potential CNS activity
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride (CAS 1220033-15-7) C₁₅H₂₄ClNO 269.81 4-Isopropylbenzyloxy, piperidine Discontinued commercial availability; purity ≥95%; used in research as a synthetic intermediate
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxolyloxy, fluorophenyl, piperidine SSRI antidepressant; stereospecific activity; hemihydrate form (374.83 g/mol)
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride C₁₆H₂₅Cl₂NO 318.24 4-Chloro-2-isopropylphenoxy-methyl, piperidine Chloro substituent may enhance metabolic stability; no direct pharmacological data reported
3-(4-Methoxy-benzyl)-piperidine C₁₃H₁₉NO 205.30 4-Methoxybenzyl, piperidine Methoxy group increases electron density; potential precursor for receptor-targeting agents
3-(3-Ethoxy-benzyl)-piperidine hydrochloride C₁₅H₂₂ClNO 267.79 3-Ethoxybenzyl, piperidine Ethoxy group may influence solubility; safety data available (UN GHS compliance)

*Note: The molecular formula and weight for the target compound are extrapolated based on structural similarity to and .

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s [(4-isopropylbenzyl)oxy]methyl group introduces greater lipophilicity compared to non-methylated analogs like 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride (269.81 g/mol vs. 299.84 g/mol). This could enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Pharmacological Relevance: Paroxetine hydrochloride, a clinically approved SSRI, demonstrates the importance of fluorophenyl and benzodioxolyl groups in serotonin reuptake inhibition. The target compound lacks these moieties but shares the piperidine scaffold, suggesting possible utility in non-SSRI applications . Methoxy- and ethoxy-substituted piperidines (e.g., 3-(4-Methoxy-benzyl)-piperidine) highlight the role of alkoxy groups in modulating receptor binding affinity and solubility .

Synthetic and Commercial Considerations :

  • Many analogs, including 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride, are discontinued commercially, emphasizing challenges in scalability or stability .
  • Safety data for ethoxy-substituted derivatives (e.g., UN GHS compliance for 3-(3-Ethoxy-benzyl)-piperidine hydrochloride) provide benchmarks for handling and regulatory requirements .

Biological Activity

The compound 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the alkylation of piperidine with a suitable benzyl ether followed by hydrolysis to yield the hydrochloride salt. The structural formula can be represented as follows:

C15H22ClNO\text{C}_{15}\text{H}_{22}\text{ClN}\text{O}

This compound features a piperidine ring substituted with an isopropylbenzyl ether, which is crucial for its biological activity.

Biological Activity

Research has indicated that piperidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Piperidine derivatives have shown promise in inhibiting tumor growth in various cancer models. For instance, compounds similar to 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine have demonstrated significant activity against melanoma cell lines, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Properties : Studies have reported that piperidine compounds possess antimicrobial activities against several bacterial strains. The structural modifications on the piperidine ring can enhance these properties, making them potential candidates for new antimicrobial agents .
  • Neuropharmacological Effects : Some derivatives have been explored for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders. The presence of specific substituents can influence the binding affinity to neurotransmitter receptors .

Structure-Activity Relationship (SAR)

The SAR of piperidine derivatives suggests that the position and nature of substituents on the piperidine ring significantly impact their biological activities. For example:

  • Substituent Variations : Introducing electron-donating or withdrawing groups at specific positions on the aromatic ring can enhance or diminish biological activity. A study indicated that halogen substitutions generally increased antitumor efficacy compared to non-substituted analogs .
  • Ring Modifications : Alterations in the piperidine structure itself, such as introducing different alkyl groups or heterocycles, can lead to variations in activity profiles against different cancer cell lines and microbial strains .

Case Studies

  • Antitumor Efficacy : In a study focusing on melanoma treatment, analogs of 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine were tested in vitro and in vivo. The most active compounds exhibited IC50 values lower than 1 µM against A375 melanoma cells, showcasing significant tumor growth inhibition .
  • Antimicrobial Activity : A series of piperidine derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with isopropyl substitutions showed enhanced activity compared to their unsubstituted counterparts, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride?

Answer: A common approach involves nucleophilic substitution, where the hydroxyl group of 3-hydroxymethylpiperidine reacts with 4-isopropylbenzyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF). The reaction is typically conducted at 60–80°C for 12–24 hours, followed by HCl treatment to form the hydrochloride salt. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity. Structural analogs, such as sulfonyl-piperidine derivatives, employ similar coupling strategies .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy (1H, 13C): Confirms the structure by verifying the integration of aromatic protons (4-isopropylbenzyl group) and piperidine backbone signals.
  • Mass Spectrometry (ESI-MS or HRMS): Validates the molecular ion peak (e.g., [M+H]+ for the free base) and fragmentation pattern.
  • HPLC/UPLC: Assesses purity (>95% is typical for research-grade material) using a C18 column and acetonitrile/water mobile phase.
  • Melting Point Analysis: Comparative studies with structurally similar piperidine hydrochlorides (e.g., decomposition around 175–180°C) help identify thermal stability issues .

Q. What safety protocols should be followed when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of fine particles.
  • First Aid: For skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes. Toxicity data from analogous piperidine hydrochlorides (e.g., acute oral LD50 in rodents) suggest moderate toxicity, warranting caution .

Advanced Research Questions

Q. How can discrepancies in reported melting points be resolved?

Answer: Discrepancies may arise from polymorphic forms, hydrate formation, or decomposition. Use differential scanning calorimetry (DSC) to analyze thermal behavior across a range (e.g., 25–300°C). Cross-reference with literature on similar compounds (e.g., 3-(piperidin-4-yloxy)benzoic acid hydrochloride decomposes at 175–180°C). If decomposition occurs, optimize drying conditions (e.g., vacuum desiccation) to remove residual solvents .

Q. What strategies improve the yield of the benzyl ether coupling step?

Answer:

  • Catalytic Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.
  • Temperature Control: Elevated temperatures (80–100°C) accelerate the reaction but may require inert atmospheres (N₂/Ar) to prevent oxidation.
  • Workup: Neutralize excess base with dilute HCl before extraction to minimize side products. Analogous methods for sulfonyl-piperidine derivatives demonstrate >80% yields under optimized conditions .

Q. How can computational methods predict this compound’s bioactivity?

Answer:

  • Molecular Docking: Screen against target receptors (e.g., opioid or histamine receptors) using software like AutoDock Vina. Piperidine derivatives often interact with GPCRs, as seen in meperidine hydrochloride (a Schedule II opioid) .
  • QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies) .

Q. How to address conflicting toxicity data in literature?

Answer:

  • Source Evaluation: Prioritize peer-reviewed studies over vendor SDS sheets. For example, KISHIDA CHEMICAL’s SDS may lack acute toxicity data, requiring cross-referencing with PubChem or RTECS entries .
  • Experimental Validation: Conduct acute toxicity assays (e.g., brine shrimp lethality or MTT assays) at microgram/mL concentrations. Compare results with structurally related compounds (e.g., 4-ethylpiperidine hydrochloride’s hydrogen-bonding profile) .

Q. What chromatographic methods resolve impurities in the final product?

Answer:

  • Reverse-Phase HPLC: Use a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes) to separate unreacted starting materials and byproducts.
  • Ion-Pair Chromatography: Add heptafluorobutyric acid (HFBA) to improve retention of the hydrochloride salt.
  • LC-MS: Identify impurities via mass fragmentation (e.g., demethylation or oxidation products). Method validation should follow ICH guidelines for precision and accuracy .

Notes on Evidence Utilization

  • Structural Analogs: Key insights were drawn from sulfonyl- and benzyl-substituted piperidines (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
  • Methodological Focus: Answers emphasize experimental design (e.g., reaction optimization, analytical validation) over theoretical definitions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride
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3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride

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